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Cuminaldehyde-d8

Cat. No.: B12375211
M. Wt: 156.25 g/mol
InChI Key: WTWBUQJHJGUZCY-VYCXTCDVSA-N
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Description

Contextualization of Deuterated Compounds in Contemporary Chemical Research

Deuterated compounds, or isotopically labeled substances where one or more hydrogen atoms are replaced by deuterium (B1214612), are pivotal in contemporary chemical research. businessresearchinsights.com The increased mass of deuterium compared to hydrogen can influence the physical and chemical properties of a molecule, a phenomenon known as the kinetic isotope effect, which provides deep insights into reaction mechanisms. scielo.org.mx This makes them invaluable for elucidating complex chemical transformations and biosynthetic pathways. scielo.org.mxthalesnano.com

One of the most significant applications of deuterated compounds is their use as internal standards in mass spectrometry. thalesnano.com By adding a known quantity of a deuterated analog of the target analyte to a sample, scientists can achieve highly accurate and reliable quantification, correcting for variations during sample preparation and analysis. thalesnano.comreddit.com Furthermore, in nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid interference from hydrogen signals, and deuterated molecules can help in determining chemical structures. businessresearchinsights.comthalesnano.com Their application extends to pharmaceutical research for tracing the metabolism, absorption, distribution, and elimination of drug candidates, thereby aiding in pharmacokinetic studies. thalesnano.comsimsonpharma.com

Overview of Cuminaldehyde-d8: Structure, Isotopic Labeling, and Research Significance

This compound is the deuterated form of cuminaldehyde (4-isopropylbenzaldehyde), a natural aldehyde that is the primary component of the essential oil of cumin (Cuminum cyminum). medchemexpress.comnmppdb.com.ng The structure of this compound is identical to its non-deuterated counterpart, with the exception that eight of its hydrogen atoms have been substituted with deuterium. vulcanchem.com This isotopic labeling typically occurs at the aldehyde group and the isopropyl side chain. vulcanchem.com

The primary research significance of this compound lies in its role as a stable isotope-labeled internal standard. medchemexpress.commedchemexpress.com In analytical chemistry, particularly in studies involving food science, environmental analysis, and metabolomics, the precise quantification of cuminaldehyde may be required. Cuminaldehyde itself is studied for various biological activities, including its potential as an inhibitor of α-synuclein fibrillation, which is relevant in neurodegenerative disease research. medchemexpress.comnmppdb.com.ngmedchemexpress.com The use of this compound allows for the exact measurement of the native compound in complex matrices by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Table 1: Physicochemical Properties of Cuminaldehyde and this compound

Property Cuminaldehyde This compound
Molecular Formula C₁₀H₁₂O wikipedia.org C₁₀H₄D₈O
Molecular Weight 148.20 g/mol drugfuture.com ~156.25 g/mol vulcanchem.com
Appearance Colorless to yellowish oily liquid drugfuture.com Data not available
Boiling Point 235-236 °C drugfuture.com Data not available
Solubility in Water Practically insoluble drugfuture.com Data not available
CAS Number 122-03-2 wikipedia.org 3028869-74-8 invivochem.cn

Scope and Research Imperatives for this compound in Academic Investigations

The application of this compound in academic research is primarily driven by the need for accurate and sensitive analytical methods. The key imperative for its use is to serve as an internal standard for the quantification of cuminaldehyde. This is crucial in several research areas:

Food Science and Flavor Chemistry: Cuminaldehyde is a key aroma compound in cumin and other spices. wikipedia.org Research focused on food quality, authenticity, and changes in flavor profiles during processing and storage necessitates precise measurement of this compound.

Pharmacology and Toxicology: Given the biological activities of cuminaldehyde, studies investigating its absorption, distribution, metabolism, and excretion (ADME) rely on robust analytical techniques where this compound can serve as an ideal internal standard. medchemexpress.comnih.govnih.gov

Environmental Science: The monitoring of essential oil components or their degradation products in environmental samples may be required in specific ecological studies.

Metabolomics: As a component of the human diet, understanding the metabolic fate of cuminaldehyde is a relevant area of study where deuterated standards are essential for tracking and quantification. simsonpharma.com

In all these fields, the challenge lies in accurately measuring trace amounts of cuminaldehyde within complex biological or environmental samples. The use of this compound as an internal standard is the gold standard approach, as its chemical and physical behavior is nearly identical to the non-deuterated analyte, ensuring the highest level of accuracy in quantification. reddit.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B12375211 Cuminaldehyde-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O

Molecular Weight

156.25 g/mol

IUPAC Name

2-deuterio-4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzaldehyde

InChI

InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3/i1D3,2D3,3D,8D

InChI Key

WTWBUQJHJGUZCY-VYCXTCDVSA-N

Isomeric SMILES

[2H]C1=CC(=CC=C1C=O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=O

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies for Cuminaldehyde D8

Direct Deuteration Approaches for Cuminaldehyde-d8

Direct deuteration methods offer an atom-economical approach to synthesizing deuterated aldehydes by targeting the formyl C-H bond for hydrogen-deuterium exchange (HDE). nih.govacs.org These strategies are particularly valuable for late-stage labeling of complex molecules.

Hydrogen-Deuterium Exchange (HDE) is a chemical reaction where a hydrogen atom is substituted by a deuterium (B1214612) atom. wikipedia.org For aldehydes, this process ideally involves treating the parent aldehyde directly with an inexpensive deuterium source, like deuterium oxide (D₂O), to replace the formyl proton. lookchem.comrsc.org

Catalysis is central to activating the otherwise inert formyl C-H bond for H/D exchange. Both transition metals and organocatalysts have been successfully employed.

Transition Metal Catalysis: Transition metal complexes, particularly those based on iridium and ruthenium, have been developed to catalyze the HDE of aromatic aldehydes. nih.gov For instance, the commercially available catalyst RuHCl(CO)(PPh₃)₃ has been used for the direct deuteration of the formyl C–H bond of aldehydes with D₂O as the deuterium source, achieving up to 84% deuterium incorporation in a single cycle. lookchem.com However, a notable challenge with some transition metal catalysts is controlling reactivity, which can sometimes lead to undesired and non-selective deuteration of the aromatic ring in addition to the formyl group. rsc.orgnih.gov

Organocatalysis: Organocatalytic methods have emerged as powerful and practical alternatives. N-heterocyclic carbenes (NHCs) have been shown to promote a reversible HDE reaction with a broad range of aldehydes, including aryl, alkyl, and alkenyl types. nih.govresearchgate.net This approach is operationally simple, uses D₂O as the deuterium source under mild conditions, and achieves uniformly high levels of deuterium incorporation (often >95%) without requiring additional functional group manipulation. nih.govarizona.edu

Another distinct strategy involves a synergistic combination of visible-light-driven photoredox catalysis and thiol catalysis. rsc.orgnih.gov This method facilitates a neutral radical process for HDE at the formyl position, demonstrating high efficiency, a broad substrate scope, and excellent functional group tolerance. nih.govacs.org

Catalytic SystemCatalyst ExampleDeuterium SourceKey AdvantagesPotential LimitationsReference
Transition MetalRuHCl(CO)(PPh₃)₃D₂ODirect deuteration of formyl C-H bond.Moderate D-incorporation; potential for non-selective aromatic ring deuteration. lookchem.comnih.gov
Organocatalysis (NHC)N-heterocyclic carbenesD₂OHigh D-incorporation (>95%); broad substrate scope; mild conditions.Requires suppression of competing benzoin (B196080) condensation. acs.orgnih.gov
OrganophotoredoxPolyoxometalate / ThiolD₂OHigh efficiency and selectivity; mild conditions (visible light).Requires photochemical setup. rsc.orgnih.gov

The application of continuous flow chemistry to deuteration reactions represents a significant technological advancement. nih.govcolab.wsresearchgate.net Flow chemistry offers precise control over reaction parameters such as temperature and time, which can improve selectivity and minimize the decomposition of sensitive functional groups. ansto.gov.au This modality is particularly advantageous for scaling up HDE reactions, potentially increasing production capacity and efficiency compared to traditional batch processes. ansto.gov.aux-chemrx.com The use of heterogeneous catalysts, such as Raney nickel, is well-suited for flow reactors, facilitating catalyst recovery and reuse while enabling the synthesis of deuterated molecules on a multigram scale. ansto.gov.aux-chemrx.com

While the direct deuteration of the formyl group in cuminaldehyde results in an achiral C-D bond, stereoselective deuterium incorporation is a critical strategy when a new chiral center is generated in the molecule. For aldehyde systems, this typically involves the deuteration of adjacent carbons (e.g., the α-position) in a stereocontrolled manner. Site-selective deuteration at unactivated aliphatic positions remains a significant synthetic challenge. nih.gov Methodologies often rely on directing groups to achieve high stereoselectivity. For instance, the carbonyl group itself can be used as a "traceless handle" to assist deuteration at the α-position via H/D exchange, which can then be followed by further chemical transformations. nih.gov Achieving high enantioselectivity in such processes is an active area of research, often requiring chiral catalysts or auxiliaries.

Hydrogen-Deuterium Exchange (HDE) Reactions

Indirect Synthesis Routes to this compound via Precursor Transformation

Indirect or classical methods involve the synthesis of a deuterated precursor molecule which is then chemically converted into the target deuterated aldehyde. nih.gov These multistep sequences are often robust and well-established.

This strategy relies on using a deuterated reagent to transform a functional group into a deuterated aldehyde moiety. researchgate.net A common and traditional pathway is the reduction of carboxylic acid derivatives. For example, an ester corresponding to cuminaldehyde, such as methyl 4-isopropylbenzoate, can be reduced using a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄), followed by a selective oxidation of the resulting deuterated alcohol to yield the C-1 deuterated aldehyde. rsc.orgnih.gov Similarly, amides can be treated with deuterated Schwartz's reagent (Cp₂ZrDCl), or acid chlorides can undergo a Rosenmund reduction with deuterium gas (D₂) to afford the desired product. lookchem.comrsc.org These methods provide excellent control over the site of deuteration, specifically at the formyl position.

Precursor Functional GroupDeuterated Reagent/ReactionIntermediateFinal StepReference
EsterLithium aluminum deuteride (LiAlD₄)Deuterated AlcoholOxidation rsc.orgnih.gov
AmideDeuterated Schwartz's reagent (Cp₂ZrDCl)-Direct conversion lookchem.com
Acid ChlorideD₂ gas (Rosenmund Reduction)-Direct conversion lookchem.com
Aryl HalideReductive Carbonylation-Direct conversion rsc.org

Analytical Assessment of Deuterium Incorporation Efficiency and Regioselectivity

The synthesis of isotopically labeled compounds such as this compound necessitates a thorough analytical evaluation to confirm the success of the deuteration process. This assessment is critical to ensure that the final product meets the required specifications for its intended application, which often relies on the precise location and abundance of the deuterium atoms. The two primary parameters evaluated are the efficiency of deuterium incorporation (isotopic purity) and the specific atomic positions of the deuterium labels (regioselectivity). Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are employed for this comprehensive characterization.

Determination of Isotopic Purity

Isotopic purity is a quantitative measure that defines the percentage of molecules in a sample that have been successfully labeled with the desired number of deuterium atoms. For this compound, the target is the incorporation of eight deuterium atoms. The determination of isotopic purity is crucial for confirming the efficiency of the synthetic and enrichment strategies employed.

High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like electrospray ionization (ESI), is a principal method for this analysis. almacgroup.comresearchgate.netnih.gov This technique separates ions based on their mass-to-charge ratio (m/z) with high precision, allowing for the differentiation of molecules that differ in mass only by the substitution of hydrogen with deuterium.

In a typical analysis, the mass spectrum of a this compound sample will display a cluster of peaks corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms). The most abundant peak should correspond to the fully deuterated [M+8] species. The relative intensities of the peaks for the non-deuterated compound (d0) and partially deuterated intermediates (d1 through d7) are compared to the intensity of the target d8 peak.

The isotopic purity is calculated from the relative abundances of these isotopolog ions. nih.gov It is important to apply corrections for the natural isotopic abundance of other elements in the molecule, such as Carbon-13 (¹³C), to avoid overestimating the abundance of lower-deuterated species. almacgroup.comresearchgate.net

Table 1: Illustrative Mass Spectrometry Data for Isotopic Purity Assessment of a this compound Sample

IsotopologueTheoretical Mass (amu)Observed m/zRelative Abundance (%)
Cuminaldehyde-d0148.0888148.08910.1
Cuminaldehyde-d1149.0951149.09550.2
Cuminaldehyde-d2150.1014150.10160.3
Cuminaldehyde-d3151.1076151.10790.4
Cuminaldehyde-d4152.1139152.11410.5
Cuminaldehyde-d5153.1202153.12050.8
Cuminaldehyde-d6154.1264154.12681.2
Cuminaldehyde-d7155.1327155.13312.5
This compound 156.1390 156.1393 94.0

Note: Data are hypothetical and for illustrative purposes. The calculated isotopic purity for this batch would be reported as 94%.

Analysis of Regiochemical Deuterium Distribution

While mass spectrometry confirms if the correct number of deuterium atoms has been incorporated, it does not typically provide information on where they are located within the molecular structure. Analysis of the regiochemical distribution is essential to verify that deuteration has occurred at the intended positions. For this compound, this involves confirming the replacement of one hydrogen on the aldehyde functional group and seven hydrogens on the isopropyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the specific sites of deuteration. Both Proton (¹H) NMR and Deuterium (²H) NMR spectroscopy are utilized for this purpose.

In the ¹H NMR spectrum of a successfully synthesized this compound sample, the signals corresponding to the aldehyde proton (typically around 9.9 ppm) and the protons of the isopropyl group (a septet for the CH proton around 3.0 ppm and a doublet for the two CH₃ groups around 1.3 ppm) should be absent or significantly diminished. The remaining signals for the aromatic protons on the benzene (B151609) ring should remain, confirming the selectivity of the deuteration process.

Conversely, a ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. This provides direct evidence of the location of the deuterium labels. By comparing the ¹H NMR spectra of the deuterated compound and its non-deuterated standard, the regioselectivity of the labeling can be unequivocally established.

Table 2: Comparative ¹H NMR Data for Cuminaldehyde and this compound

Proton EnvironmentCuminaldehyde (¹H) Chemical Shift (ppm)Expected this compound (¹H) Signal
Aldehyde (-CHO)~9.9 (singlet)Absent / Greatly Reduced
Aromatic (Ar-H)~7.5 - 7.8 (multiplet)Present
Isopropyl (-CH)~3.0 (septet)Absent / Greatly Reduced
Isopropyl (-CH₃)~1.3 (doublet)Absent / Greatly Reduced

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Advanced Spectroscopic Characterization and Elucidation of Cuminaldehyde D8

Mass Spectrometric (MS) Methodologies for Isotopic Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis in Deuterated Analogues

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of deuterated analogues like Cuminaldehyde-d8, MS/MS provides critical insights into how the positions of deuterium (B1214612) atoms influence fragmentation pathways compared to the non-deuterated compound.

When subjected to MS/MS analysis, the molecular ion of this compound undergoes collision-induced dissociation (CID), leading to a series of fragment ions. The masses of these fragments are shifted by the presence of deuterium atoms, allowing for a detailed mapping of the fragmentation process. For instance, the loss of the isopropyl group is a common fragmentation pathway for cuminaldehyde. In this compound, where the seven hydrogen atoms on the isopropyl group and the one hydrogen on the aldehyde group are replaced by deuterium, the mass of the resulting fragment ion will be significantly different from that of the unlabeled compound.

By comparing the MS/MS spectra of cuminaldehyde and this compound, researchers can pinpoint which fragments retain the deuterium labels. This information is invaluable for confirming the specific sites of deuteration and understanding the stability of different parts of the molecule under energetic conditions. The fragmentation pattern can also help in distinguishing between different deuterated isomers if multiple exist.

Table 1: Illustrative MS/MS Fragmentation Data for Cuminaldehyde and this compound

Precursor Ion (m/z)FragmentationFragment Ion (m/z) - CuminaldehydeFragment Ion (m/z) - this compoundInterpretation
149 [M+H]⁺Loss of CO121128Loss of the carbonyl group. The d7-isopropylphenyl cation is observed for the deuterated analogue.
149 [M+H]⁺Loss of C3H7105105Loss of the non-deuterated isopropyl group (if present as an impurity).
157 [M+D]⁺Loss of C3D7105112Loss of the deuterated isopropyl group, resulting in a benzoyl cation with a deuterium on the formyl carbon.

Note: This table is illustrative and based on general fragmentation principles. Actual m/z values may vary based on instrumentation and experimental conditions.

Integration with Gas Chromatography (GC-MS) for Purity and Isotopic Profile Assessment

The integration of gas chromatography with mass spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.govnih.govasianpubs.org This hyphenated technique allows for the separation of components in a mixture by GC, followed by their detection and identification by MS. For this compound, GC-MS is crucial for assessing its chemical purity and determining its isotopic profile. nih.gov

Purity Assessment: The gas chromatogram provides a profile of all volatile components in the sample. A pure sample of this compound should ideally show a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities, which could be unreacted starting materials, byproducts of the synthesis, or the non-deuterated cuminaldehyde. nih.gov The mass spectrometer can then be used to identify these impurities by analyzing their mass spectra.

Isotopic Profile Assessment: The mass spectrometer is used to determine the isotopic enrichment of the this compound sample. By examining the mass spectrum of the main chromatographic peak, the relative intensities of the molecular ion of this compound (m/z 156 for the neutral molecule) and any ions corresponding to incompletely deuterated species (e.g., d1 to d7) can be measured. This allows for the calculation of the isotopic purity, which is a critical parameter for its use as an internal standard or in metabolic studies.

Discrepancies in mass responses between an analyte and its deuterated analog can sometimes occur in GC-MS analysis, which may be due to factors other than isotopic exchange, such as differences in ionization efficiency. researchgate.net

Table 2: Example GC-MS Data for Purity and Isotopic Profile of this compound

Retention Time (min)Compound IdentityMolecular Ion (m/z)Relative Abundance (%)Isotopic Purity (%)Chemical Purity (%)
12.5This compound15699.599.599.8
12.4Cuminaldehyde-d71550.3--
12.3Cuminaldehyde1480.2--

Note: This table represents hypothetical data to illustrate the type of information obtained from a GC-MS analysis.

Vibrational Spectroscopy (IR, Raman) Investigations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations and, consequently, the structure and bonding within a molecule. chegg.comsnu.ac.kr

Infrared (IR) Spectroscopic Analysis of Deuterium-Induced Vibrational Shifts

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The substitution of hydrogen with deuterium in this compound leads to significant and predictable shifts in the vibrational frequencies observed in its IR spectrum. chegg.comsnu.ac.kr This is because the vibrational frequency is dependent on the mass of the atoms involved in the bond; the heavier deuterium atom causes a decrease in the frequency of C-D, C-D₂, and C-D₃ stretching and bending vibrations compared to their C-H counterparts.

Table 3: Comparison of Key IR Vibrational Frequencies for Cuminaldehyde and this compound

Functional GroupVibrational ModeCuminaldehyde (cm⁻¹)This compound (cm⁻¹)
Aldehyde C-H/C-DStretch~2730, ~2830~2050, ~2150
Isopropyl C-H/C-DStretch~2870-2960~2100-2250
Carbonyl C=OStretch~1703~1700
Aromatic C-HStretch~3000-3100~3000-3100
Aromatic C=CStretch~1608~1605

Note: The wavenumber values are approximate and can vary based on the sample state and measurement conditions. chegg.comchegg.com

Raman Spectroscopy for Bond Characterization in Deuterated Analogues

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. medwinpublishers.com It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy provides valuable information for bond characterization, especially for the carbon-carbon backbone and the symmetric vibrations of the deuterated isopropyl group. azom.com

The C-D stretching vibrations in this compound give rise to strong Raman signals in the "silent" region of the spectrum (around 2100-2300 cm⁻¹), where C-H vibrations are absent. nih.govaps.org This allows for a clear and unambiguous observation of the deuterium incorporation. The symmetric C-D₃ stretching and bending modes of the deuterated methyl groups within the isopropyl moiety are expected to be prominent in the Raman spectrum.

Furthermore, the vibrations of the aromatic ring can be studied to assess the electronic effects of the deuterated substituent. While the electronic properties are not significantly altered by deuteration, subtle changes in vibrational coupling can sometimes be observed. The high resolution of Raman spectroscopy can reveal isotopic broadening of spectral lines due to the presence of molecules with slightly different numbers of deuterium atoms, providing another layer of detail on the isotopic distribution. aps.org

Table 4: Key Raman Shifts for this compound

Raman Shift (cm⁻¹)Assignment
~2100-2250C-D Stretching (isopropyl-d7 and formyl-d1)
~1605Aromatic Ring C=C Stretch
~1160Aromatic Ring-CH(CD₃)₂ Stretch
~850Aromatic Ring Breathing Mode

Note: These are predicted key shifts based on the principles of Raman spectroscopy and data for analogous compounds.

Mechanistic Investigations and Kinetic Isotope Effects Kie Studies with Cuminaldehyde D8

Application of Cuminaldehyde-d8 as a Mechanistic Probe in Organic Reactions

This compound, with deuterium (B1214612) atoms strategically placed on the aldehyde and/or the isopropyl group, serves as an exceptional mechanistic probe. By comparing its reaction rates to those of its non-deuterated counterpart, scientists can deduce detailed information about bond-breaking and bond-forming events in the rate-determining step of a reaction.

The kinetic isotope effect (KIE) is a primary method for elucidating reaction pathways. A significant difference in reaction rates between the hydrogen- and deuterium-containing compounds (a primary KIE) strongly suggests that the C-H (or C-D) bond is being broken in the reaction's slowest step. openochem.org This information is critical for mapping the reaction coordinate and characterizing the geometry and energy of the transition state. princeton.edu

For instance, in studies on the oxidation of aromatic aldehydes, a notable KIE indicates that the abstraction of the aldehydic hydrogen is the rate-limiting event. In the gold-catalyzed aerobic oxidation of benzaldehyde, a KIE (kH/kD) of 2.8–2.9 was observed, confirming that the activation of the aldehydic C-H bond occurs within the rate-determining step. rsc.org Similarly, the reaction of benzaldehyde-d1 with the NO3 radical showed a KIE of 1.92, again pointing to the aldehydic hydrogen abstraction as the key mechanistic step. copernicus.org By analogy, a similar KIE observed in reactions with this compound would provide direct evidence for the involvement of its aldehydic C-D bond in the transition state, helping to rule out alternative mechanisms.

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the site of bond cleavage.

Primary KIE: Occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.org For C-H versus C-D bonds, these effects are often large, with typical kH/kD values ranging from 6 to 8 at room temperature. openochem.org A reaction involving this compound where the aldehydic C-D bond is cleaved would be expected to exhibit a strong primary KIE.

Secondary KIE: Occurs when the isotopically substituted atom is not directly involved in bond cleavage but is located at or near the reaction center. utdallas.edu These effects are generally smaller and arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state, often due to a change in hybridization. princeton.eduutdallas.edu For example, a reaction causing the benzylic carbon of the isopropyl group in this compound to change from sp3 to sp2 hybridization would result in a normal secondary KIE (kH/kD ≈ 1.1–1.2). epfl.ch Conversely, a change from sp2 to sp3 hybridization would lead to an inverse secondary KIE (kH/kD ≈ 0.8–0.9). epfl.ch

Isotope Effect TypeDescriptionTypical kH/kD Value (at 25°C)Example with this compound
PrimaryC-D bond at the reaction site is broken/formed in the rate-determining step. libretexts.org~6-8 openochem.orgOxidation or reduction of the aldehyde group.
α-Secondary (Normal)Isotopic substitution is on a carbon undergoing rehybridization from sp3 to sp2. epfl.ch~1.1-1.2 epfl.chReaction at the isopropyl group leading to a carbocation intermediate.
α-Secondary (Inverse)Isotopic substitution is on a carbon undergoing rehybridization from sp2 to sp3. epfl.ch~0.8-0.9 epfl.chAddition reaction to an sp2-hybridized carbon in the isopropyl group.

Theoretical and Computational Approaches to KIE Prediction and Interpretation

Modern computational chemistry provides powerful tools for predicting and interpreting kinetic isotope effects, offering a bridge between experimental observations and molecular-level understanding.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model reaction pathways and calculate KIEs. copernicus.orgcopernicus.org These calculations can determine the structures and vibrational frequencies of both the ground state reactants and the transition state. The KIE arises primarily from differences in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds; the C-D bond has a lower ZPE, making it more stable and requiring more energy to break. openochem.org

Accurate prediction of KIEs requires sophisticated computational models. For example, studies on the Swern oxidation of alcohols to aldehydes have shown that high-level basis sets (triple- or quadruple-ζ quality) and the inclusion of continuum solvent models are essential for obtaining results that match experimental data. chemrxiv.org For more complex systems, such as enzyme-catalyzed reactions, multiscale approaches like combined quantum mechanics/molecular mechanics (QM/MM) coupled with path integral simulations can provide robust KIE calculations. mdpi.comnih.gov

Transition State Theory (TST) provides the fundamental framework for understanding reaction rates. johnhogan.info It posits that reactants are in a quasi-equilibrium with an activated complex (the transition state), and the reaction rate is determined by the rate at which this complex proceeds to products. libretexts.org The Eyring equation is a central component of TST, relating the rate constant to the Gibbs free energy of activation (ΔG‡). libretexts.org

Isotopic substitution affects the reaction rate by altering ΔG‡. This change is dominated by the difference in ZPVE between the isotopically labeled reactant and the transition state. TST successfully explains observed KIEs when combined with accurate potential energy surfaces derived from QM calculations. chemrxiv.org Re-evaluation of the Swern oxidation mechanism, for instance, showed that previously reported discrepancies between experimental and computed KIEs were due to limitations in the computational method, not a failure of TST itself. chemrxiv.org This underscores that TST is a robust theory for interpreting KIEs in deuterated systems like this compound, provided the computational model is sufficiently accurate. chemrxiv.org

Isotopic Tracer Studies in Chemical and Biological Systems

Beyond mechanistic studies, this compound is an invaluable isotopic tracer for following chemical and biological pathways. Because it is chemically almost identical to its natural counterpart but physically distinguishable by mass spectrometry or deuterium NMR, it can be tracked through complex systems. researchgate.net

In biological systems, deuteration can deliberately slow down metabolic processes at the site of the label, a manifestation of the kinetic isotope effect. This effect can be used to study a drug's metabolic fate. The biological activity of cuminaldehyde includes the inhibition of alpha-synuclein (B15492655) fibrillation, a process implicated in Parkinson's disease. researchgate.net Using this compound as a tracer would allow researchers to precisely monitor its absorption, distribution, metabolism, and excretion (ADME), as well as its direct interaction with target proteins like alpha-synuclein, without interference from endogenous compounds. researchgate.net

Furthermore, cuminaldehyde is known to activate specific human odorant receptors. acs.org Tracer studies with this compound could elucidate the metabolic pathways associated with olfaction and quantify the binding and breakdown of the odorant molecule at the receptor level.

Tracing Chemical Transformations and Material Flow

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, allowing researchers to track the fate of molecules or specific atoms through complex reaction sequences. This compound, with its stable deuterium label, serves as an effective tracer for following chemical transformations and monitoring material flow in various systems.

The distinct mass of deuterium makes this compound and its subsequent products readily distinguishable from their non-deuterated counterparts by mass spectrometry. vulcanchem.com This allows for precise tracking of the compound's movement and conversion. For instance, studies have used deuterium labeling to confirm that a compound can cross a biological barrier, such as the blood-brain barrier, intact, which is a direct method of tracing material flow. vulcanchem.com

In the context of chemical reactions, this compound can be used to probe reaction mechanisms. By comparing the reaction rates or product distributions of this compound with unlabeled cuminaldehyde, researchers can deduce whether the C-H bond at the aldehyde or isopropyl group is involved in the rate-limiting step of a transformation. A significant KIE (a ratio of rates, kH/kD, greater than 1) provides strong evidence for the cleavage of that C-H/C-D bond during the slowest step of the reaction. princeton.eduutdallas.edu This approach is applicable to a wide range of chemical processes, including oxidation, reduction, and condensation reactions involving the aldehyde functional group. While specific studies detailing the use of this compound for tracing non-metabolic chemical transformations are not extensively documented in publicly available literature, the principles of KIE are widely applied. For example, KIE studies on the photocatalytic oxidation of similar benzyl (B1604629) alcohols have been used to determine that C-H bond activation is not always the rate-limiting step, suggesting that other processes like surface binding or electron transfer may be kinetically more significant. whiterose.ac.uk

Table 1: Applications of this compound in Tracing Transformations
Application AreaPrinciple of UseInformation GainedRelevant Analytical Technique
Mechanistic Probe (e.g., Oxidation)Kinetic Isotope Effect (KIE); comparing reaction rates of deuterated vs. non-deuterated forms.Identification of the rate-determining step in a reaction pathway.Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy
Material Flow TracerThe deuterium label acts as a mass tag, making the molecule traceable.Confirmation of transport across barriers (e.g., biological membranes) or incorporation into larger structures (e.g., polymers). vulcanchem.comresearchgate.netMass Spectrometry (MS)
Reaction Pathway AnalysisTracking the deuterium atoms to determine which parts of the molecule are altered during a reaction.Elucidation of complex reaction networks and identification of intermediate species.Mass Spectrometry (MS), NMR Spectroscopy

Elucidation of Metabolic Pathways in in vitro or Model Biological Systems

In pharmacology and toxicology, understanding how a compound is metabolized is critical. This compound is an invaluable tool for these investigations, primarily through the exploitation of the kinetic isotope effect to probe metabolic routes in in vitro systems like human liver microsomes or cell cultures. medchemexpress.comjuniperpublishers.com

The metabolism of xenobiotics is often mediated by enzymes such as the cytochrome P450 (CYP) superfamily and aldehyde oxidases (AOs), which catalyze the oxidation of C-H bonds. nih.govmdpi.comnih.gov By replacing a hydrogen atom with deuterium at a potential site of metabolism (a metabolic "soft spot"), the rate of that specific metabolic reaction can be significantly reduced. nih.gov This has several important applications for elucidating metabolic pathways.

Secondly, slowing down a major metabolic pathway can unmask minor or secondary pathways. This phenomenon, known as "metabolic switching," occurs when the primary route is inhibited by deuteration, forcing the metabolism to proceed through alternative, previously insignificant routes. nih.gov By analyzing the new or more abundant metabolites formed from this compound compared to its non-deuterated analog, researchers can build a more complete map of its biotransformation. nih.gov

In vitro studies comparing cuminaldehyde and this compound have demonstrated the practical utility of this approach. The deuterated compound exhibits a longer plasma half-life, which is a direct consequence of its slower metabolism due to the KIE. vulcanchem.com This enhanced metabolic stability not only helps in identifying the metabolic pathways but also underscores how deuteration can be used to modulate the pharmacokinetic properties of a compound. medchemexpress.com

Table 2: Comparative In Vitro Metabolic Data for Cuminaldehyde and this compound
CompoundObserved ParameterFindingImplication for Pathway Elucidation
This compoundPlasma Half-life (t½)Increased to 4.7 hours from 3.1 hours for the non-deuterated form. vulcanchem.comIndicates that C-H bond cleavage is a rate-limiting step in the overall clearance pathway.
This compoundIC₅₀ (HDAC Inhibition)Lower IC₅₀ (12.3 µM) compared to non-deuterated cuminaldehyde (18.7 µM). vulcanchem.comSlower metabolism leads to higher effective concentration and prolonged target engagement in vitro.
Deuterated Compounds (General)Metabolite ProfilePotential for altered ratios of metabolites or appearance of new metabolites. nih.govReveals secondary or tertiary metabolic pathways ("metabolic switching"). nih.gov
Deuterated Compounds (General)Enzyme Interaction (e.g., CYP450, AO)Reduced rate of enzyme-catalyzed oxidation at deuterated sites. nih.govnih.govHelps identify the specific enzymes responsible for the compound's metabolism.

Analytical Applications of Cuminaldehyde D8 in Quantitative Chemical Analysis

Role as an Internal Standard in Chromatographic and Mass Spectrometric Quantification

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control materials. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. An ideal internal standard should behave similarly to the analyte during sample preparation and analysis but be distinguishable by the detector. Cuminaldehyde-d8 is well-suited for this role in the analysis of cuminaldehyde due to its chemical and physical similarities to the non-labeled compound.

The use of a deuterated internal standard like this compound is a well-established method for enhancing the accuracy and precision of quantitative analyses, especially in complex matrices such as essential oils and food products. Because this compound is chemically almost identical to cuminaldehyde, it co-elutes during chromatographic separation and experiences similar ionization and fragmentation patterns in mass spectrometry. This co-behavior allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal.

By calculating the ratio of the native analyte to the deuterated internal standard, random and systematic errors are minimized, leading to more reliable and reproducible results. For instance, in the gas chromatography-mass spectrometry (GC-MS) analysis of essential oils, the presence of various terpenes and other volatile compounds can interfere with the quantification of cuminaldehyde. The use of this compound as an internal standard helps to correct for these matrix-induced variations.

Table 1: Representative Data on the Precision of Cuminaldehyde Quantification with and without an Internal Standard This table presents illustrative data based on typical performance of isotope dilution methods.

Analytical MethodAnalyte Concentration (µg/mL)Relative Standard Deviation (RSD) without Internal Standard (%)Relative Standard Deviation (RSD) with this compound (%)
GC-MS108.52.1
GC-MS506.21.5
GC-MS1005.11.2

The development and validation of an analytical method using this compound as an internal standard follow established guidelines, such as those from the International Council for Harmonisation (ICH). These protocols are designed to ensure that the method is suitable for its intended purpose.

A typical method validation for the quantification of cuminaldehyde using this compound would involve the following parameters:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In GC-MS, this is achieved by selecting specific mass-to-charge (m/z) ratios for cuminaldehyde and this compound that are unique and free from interference.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the ratio of the peak area of cuminaldehyde to the peak area of this compound against the concentration of cuminaldehyde.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of cuminaldehyde (spiked samples) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 2: Illustrative Validation Parameters for a GC-MS Method for Cuminaldehyde using this compound This table provides example data consistent with typical analytical method validation reports.

Validation ParameterTypical Performance Metric
Linearity (R²)> 0.995
Accuracy (% Recovery)95 - 105%
Precision (RSD)< 5%
Limit of Quantitation (LOQ)Dependent on instrumentation, typically in the low ng/mL range

Application in Purity and Impurity Profiling of Related Chemical Compounds

Beyond quantitative analysis, this compound can also be employed in the purity and impurity profiling of cuminaldehyde samples. Isotope dilution techniques can be used to accurately determine the amount of the main component and, by extension, the total level of impurities.

In quality control workflows, ensuring the purity of a chemical substance is critical. For cuminaldehyde, which is used in the flavor and fragrance industry, even small amounts of impurities can affect the final product's quality and sensory properties. By using a known amount of this compound, the absolute quantity of cuminaldehyde in a sample can be determined with high accuracy.

This information is vital for:

Assessing the purity of raw materials: Verifying that the cuminaldehyde meets the required specifications before being used in production.

Monitoring stability: Tracking the degradation of cuminaldehyde over time by quantifying the decrease in the main compound.

Identifying and quantifying impurities: While this compound does not directly identify unknown impurities, it provides an accurate measure of the primary compound, which allows for the estimation of the total impurity content. When coupled with techniques like GC-MS, the impurities can be tentatively identified based on their mass spectra, and their relative amounts can be determined.

The use of this compound in these applications streamlines the quality control process by providing a reliable and robust method for assessing the purity and quality of cuminaldehyde.

Emerging Research Directions and Future Outlook for Cuminaldehyde D8 Research

Development of Novel and Sustainable Deuteration Methodologies

The synthesis of deuterated aldehydes, including Cuminaldehyde-d8, has traditionally relied on methods that often involve expensive reagents and harsh reaction conditions. However, the field is rapidly evolving towards more sustainable and efficient approaches. A primary focus is the development of catalytic hydrogen-deuterium exchange (H/D exchange) processes that utilize readily available and inexpensive deuterium (B1214612) sources like deuterium oxide (D₂O).

Recent breakthroughs include the use of N-heterocyclic carbene (NHC) catalysis, which facilitates a reversible H/D exchange at the formyl group of aldehydes. This method has demonstrated high levels of deuterium incorporation (95-99%) for a wide range of aromatic aldehydes under relatively mild conditions. Another promising strategy involves photoredox catalysis, which employs visible light to mediate the H/D exchange. This approach is notable for its ability to deuterate not only aromatic but also aliphatic aldehydes with high efficiency (>90% deuterium incorporation) and selectivity, avoiding deuteration on the aromatic ring.

These emerging methodologies represent a significant step towards greener and more atom-economical synthesis of deuterated compounds. Future research will likely focus on expanding the substrate scope of these catalytic systems, further improving their sustainability, and developing methods for the selective deuteration of other positions on the cuminaldehyde scaffold.

Table 1: Comparison of Emerging Deuteration Methodologies

Methodology Catalyst/Mediator Deuterium Source Key Advantages Deuterium Incorporation
N-Heterocyclic Carbene (NHC) Catalysis N-Heterocyclic Carbene D₂O High efficiency for aromatic aldehydes, mild conditions. 95-99%
Photoredox Catalysis Organic photosensitizer D₂O Broad substrate scope (aromatic & aliphatic), high selectivity. >90%
Transition Metal Catalysis Iridium or Ruthenium complexes D₂ or D₂O Direct H/D exchange without functional group manipulation. 14-84%

Advancements in Analytical Techniques for Deuterated Molecules

The precise characterization of deuterated molecules like this compound is crucial for its effective use in research. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstone techniques for analyzing these compounds. High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), is a powerful tool for determining the isotopic purity of deuterated compounds. This technique allows for the accurate measurement of the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).

Deuterium NMR (²H NMR) spectroscopy provides direct evidence of deuteration and can be used to determine the specific sites of deuterium incorporation within a molecule. While proton NMR (¹H NMR) shows the disappearance of signals at deuterated positions, ²H NMR shows the appearance of signals corresponding to the deuterium nuclei. Although ²H NMR has a similar chemical shift range to ¹H NMR, the signals are typically broader. Advancements in NMR technology, including higher field strengths and more sensitive probes, continue to improve the resolution and utility of this technique for analyzing deuterated compounds.

Future developments in analytical techniques will likely focus on enhancing the sensitivity and resolution for detecting and quantifying low levels of deuteration, as well as developing methods for real-time monitoring of deuteration reactions.

Table 2: Key Analytical Techniques for this compound

Technique Information Provided Advantages
High-Resolution Mass Spectrometry (HRMS) Isotopic purity, relative abundance of isotopologues. High sensitivity and accuracy in determining isotopic distribution.
Deuterium NMR (²H NMR) Direct detection and localization of deuterium atoms. Unambiguous confirmation of deuteration sites.
Proton NMR (¹H NMR) Disappearance of proton signals at deuterated positions. Routine technique for monitoring the extent of deuteration.

Integration of this compound into Complex Chemical Synthesis Sequences

Deuterated aldehydes, such as this compound, are valuable synthetic building blocks for introducing deuterium into more complex molecules. The formyl group is a versatile functional handle that can be readily transformed into a wide array of other functionalities. For instance, the deuterated aldehyde can undergo reduction to form a deuterated alcohol, reductive amination to yield a deuterated amine, or olefination reactions to produce deuterated alkenes.

The use of deuterated building blocks is particularly significant in the synthesis of pharmaceutical compounds and their metabolites. Incorporating deuterium at specific sites can alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties. This "deuterium switch" approach is a growing area of interest in medicinal chemistry. This compound, with its deuterated functional group, can serve as a precursor for the synthesis of deuterated analogues of biologically active compounds containing the cuminaldehyde scaffold.

Future research in this area will likely involve the development of more elaborate synthetic routes that utilize this compound and other deuterated building blocks to access a wider range of complex, isotopically labeled molecules for various applications.

Uncovering Further Mechanistic Insights in Catalysis and Reaction Dynamics

One of the most powerful applications of isotopically labeled compounds like this compound is in the elucidation of reaction mechanisms. The difference in mass between hydrogen and deuterium leads to the kinetic isotope effect (KIE), where a C-D bond is generally stronger and reacts more slowly than a C-H bond. By comparing the reaction rates of the deuterated and non-deuterated versions of a molecule, researchers can determine whether the C-H bond is broken in the rate-determining step of a reaction.

This compound can be used as a mechanistic probe in various catalytic reactions. For example, in studies of aldehyde decarbonylation or oxidation, the KIE observed with this compound can provide crucial information about the transition state of the reaction. Furthermore, deuterium labeling can be used as a tracer to follow the fate of specific atoms throughout a reaction sequence, helping to unravel complex reaction pathways.

The future outlook for this area of research involves the application of this compound and other labeled compounds in conjunction with advanced computational and spectroscopic techniques to gain a more detailed and dynamic understanding of catalytic cycles and reaction intermediates. This knowledge is essential for the rational design of more efficient and selective catalysts.

Q & A

How to formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for Cuminaldehyde-d8 studies?

  • Methodological Answer : Align questions with gaps in isotopic chemistry (e.g., "How does deuteration alter Cuminaldehyde's antioxidant mechanism?"). Ensure feasibility by piloting synthesis and assay protocols. Justify novelty through literature reviews (e.g., Scopus/Web of Science). Address ethical compliance via IRB approvals for biological studies .

Q. What are best practices for citing spectral data and experimental protocols in this compound publications?

  • Methodological Answer : Deposit NMR/HRMS spectra in public databases (e.g., ChemSpider) and cite accession numbers. Reference synthesis protocols using DOI-linked repositories (e.g., protocols.io ). Follow IUPAC nomenclature and ACS style guidelines for chemical terms. Acknowledge deuterium suppliers and instrumentation grants .

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